Fibrinogen-Binding Peptide Fibrinogen-Binding Peptide Fibrinogen-Binding Peptide (designed by anticomplementarity hypothesis) is a presumptive peptide mimic of the vitronectin binding site on the fibrinogen receptor. Fibrinogen-Binding Peptide binds fibrinogen and inhibits both the adhesion of platelets to fibrinogen and platelet aggregation, and also inhibits the adhesion of platelets to vitronectin.
Brand Name: Vulcanchem
CAS No.: 137235-80-4
VCID: VC21541434
InChI: InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Molecular Formula: C25H39N7O8
Molecular Weight: 565.6 g/mol

Fibrinogen-Binding Peptide

CAS No.: 137235-80-4

Cat. No.: VC21541434

Molecular Formula: C25H39N7O8

Molecular Weight: 565.6 g/mol

* For research use only. Not for human or veterinary use.

Fibrinogen-Binding Peptide - 137235-80-4

CAS No. 137235-80-4
Molecular Formula C25H39N7O8
Molecular Weight 565.6 g/mol
IUPAC Name (4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1
Standard InChI Key VWJLJHZPMZGDDV-HOCDWTQPSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N

Structural Diversity of Fibrinogen-Binding Peptides

Cyclic Peptides Identified Through Phage Display

Phage display technology has yielded valuable discoveries of fibrin-specific cyclic peptides that bind exclusively to fibrin while showing minimal interaction with fibrinogen or serum albumin. Three distinct classes of cyclic peptides (cyclized via disulfide bonds between two cysteine residues) have been identified with consensus sequences XArXCPY(G/D)LCArIX (where Ar represents aromatic amino acids, designated as Tn6), XXCXPWGCLCXX (Tn7), and XCᵍCVᵍYCMXX (Tn10) . These peptides demonstrate remarkable specificity with measured binding constants (Kd) of 4.1 μM, 4.0 μM, and 8.7 μM respectively for fibrin, while binding to fibrinogen is at least 100-fold weaker . This extraordinary selectivity makes these peptides particularly valuable as targeting moieties for molecular imaging applications.

The Tn6 and Tn7 peptides have been subjected to alanine scanning, which identified their N- and C-terminal regions as most tolerant to modification . This structural insight is particularly valuable for designing peptide conjugates while preserving binding functionality. The peptides also bind to the fibrin degradation product DD(E) with comparable affinity to that measured for fibrin, suggesting a conserved binding mechanism . Furthermore, binding studies have revealed that Tn7 and Tn10 peptides bind to the same site on fibrin, while Tn6 peptides interact with a unique site, providing opportunities for developing complementary targeting strategies .

Binding Mechanisms and Kinetics

Knob-Hole Interactions in Fibrinogen-Binding

The interaction between fibrinogen and its binding peptides involves sophisticated molecular mechanisms often described as "knob-hole" interactions. In fibrinogen polymerization, the central E region contains polymerization knobs "A" and "B" that are cryptic in fibrinogen but become exposed in fibrin after thrombin cleaves fibrinopeptides A and B from the N-terminus of the Aα- and Bβ-chains, respectively . These exposed knobs then interact with complementary "holes" in adjacent fibrinogen molecules, with knob "A" binding to hole "a" and knob "B" to hole "b" . Synthetic peptide analogs like Gly-Pro-Arg-Pro-amide (GPRP) and Gly-His-Arg-Pro-amide (GHRP) have been developed to mimic these natural knobs and are valuable tools for studying these interactions .

X-ray crystallographic studies have revealed that the knob "A" peptide mimic GPRP forms hydrogen bond interactions with residues γ364Asp, γ330Asp, γ329Gln, and γ340His found in hole "a" . Similarly, the knob "B" peptide mimic GHRP interacts with residues Bβ397Glu, Bβ398Asp, and Bβ432Asp in hole "b" . These specific molecular interactions are critical for understanding how fibrinogen-binding peptides function and how they can be strategically modified to enhance their binding properties or confer additional functionalities. Research with fibrinogen variants, particularly BβD432A, has demonstrated that specific residues like BβAsp432 are critical for "B:b" interactions, highlighting the precision required in these molecular binding events .

Binding Kinetics and Affinity Measurements

The binding kinetics of fibrinogen-peptide interactions have been characterized using multiple complementary techniques including plate-based depletion assays, fluorescence polarization, isothermal calorimetry, and proton relaxation rate enhancement. For cyclic peptides identified through phage display, binding to fibrin and fibrin fragments occurs with dissociation constants in the micromolar range, with values of approximately 4.1 μM for Tn6-1, 2.9 μM for Tn6-2a, and comparable values for other peptide variants . The binding exhibits a clear specificity pattern, with these peptides binding 100-fold more weakly to fibrinogen than to fibrin, making them excellent candidates for fibrin-specific applications .

Fluorescein-labeled peptide conjugates have demonstrated even better binding characteristics in some cases, with Tn6-2b-Fl showing a remarkably low dissociation constant of 0.057 μM when binding to fibrin fragment DD(E) . The following table summarizes key binding parameters for selected fibrinogen-binding peptides:

CompoundSequenceKd (Nbd) FibrinKd (Nbd) DD(E)Ki DD(E)
Tn6-1WFHCPYDLCHIL4.1±0.4 (2.3±0.1)n.d.3.1±0.4
Tn6-2aWECPYGLCWIQ2.9±0.2 (2.4±0.4)0.85±0.03 (2.0±0.1)0.9±0.2
Tn6-2bQWECPYGLCWIQn.d.n.d.2.3±0.5
Tn6-2b-FlFluor-Aca-QWECPYGLCWIQn.d.0.057±0.006n.d.
Tn6-1-GdGdDTPA-GG-WFHCPYDLCHIL3.1±0.3 (2.3±0.1)n.d.2.2±0.2

These quantitative binding parameters provide critical information for the rational design of fibrinogen-binding peptides with optimized properties for specific applications .

Peptide Modifications and Conjugations

Effects of Chemical Modifications on Binding Properties

Chemical modifications of fibrinogen-binding peptides have significant impacts on their binding characteristics and potential applications. Alanine scanning studies on Tn6 and Tn7 peptide families have identified regions most tolerant to modifications, with N- and C-terminal ends showing the greatest flexibility for chemical alterations while maintaining binding functionality . This structural insight is particularly valuable for designing conjugation strategies that preserve the peptide's affinity for fibrin. Notably, the addition of linkers or functional groups at these permissive positions typically results in minimal disruption of binding properties.

Studies of GdDTPA conjugation reveal that the addition of N-terminal glycyl linkers has only modest effects on fibrin affinity but can result in lower fibrin-bound relaxivity, an important consideration for magnetic resonance imaging applications . Similarly, fluorescein conjugation at the N-terminus results in peptides that retain fibrin binding affinity and specificity even in plasma, demonstrating the robustness of these peptides to certain modifications . These findings provide valuable guidance for the development of peptide conjugates designed for specific diagnostic or therapeutic applications, allowing researchers to balance binding properties with functional requirements.

Peptide Conjugates for Imaging and Therapeutic Applications

Fibrinogen-binding peptides conjugated to imaging agents or therapeutic moieties represent a promising approach for thrombus detection and treatment. Peptide conjugates with either fluorescein or diethylenetriaminepentaaceto gadolinium(III) (GdDTPA) at the N-terminus have been prepared for potential imaging applications and have been shown to retain fibrin binding affinity and specificity in plasma . These conjugates capitalize on the specific binding properties of the peptides while introducing additional functionalities for detection or therapeutic intervention.

MR contrast agents containing fibrin-specific peptides conjugated to multiple gadolinium complexes, such as EP-2104R, have demonstrated efficacy in thrombus detection across numerous preclinical models of thrombosis, with promising results in human subjects as well . Additionally, the conjugation of thrombin inhibitors like hirudin or Factor Xa inhibitor tick anticoagulant peptide to fibrin-targeting moieties has improved the specificity and efficacy of these inhibitors, suggesting that a fibrin targeting strategy may yield more potent antithrombotic agents . These applications illustrate the versatility of fibrinogen-binding peptides as platforms for developing targeted interventions in thrombotic diseases, potentially offering improvements in both efficacy and safety compared to untargeted approaches.

Physiological Significance in Hemostasis and Thrombosis

Role in Platelet Aggregation and Clot Formation

Fibrinogen-binding peptides play crucial roles in platelet aggregation and clot formation, processes fundamental to hemostasis. The γC peptide of fibrinogen, an unstructured region at the C-terminus of the γ subunit, serves as a specific binding site for integrin αIIbβ3 on platelets . This interaction is distinct from the RGD-mediated binding of integrin αvβ3, enabling different cell types to recognize specific sites on fibrinogen and thus facilitating cooperative function in hemostasis . When integrin αIIbβ3 on platelets is activated, it binds to the γC peptide at the distal ends of the dimeric fibrinogen molecule, with the large separation between binding sites (approximately 440 Å) being well-suited for cross-linking platelets .

The platelet cross-linking mediated by these specific peptide interactions results in platelet aggregation and formation of platelet plugs, which are essential for hemostasis and involved in thrombosis . Later events in hemostasis include cleavage of peptides from the N termini of the fibrinogen α and β subunits, which stimulates assembly of fibrinogen into fibrin, followed by cross-linking of adjacent fibrinogen molecules within fibrin through their γC peptides by the factor XIIIa transglutaminase . These sequential processes highlight the orchestrated role of specific peptide interactions in clot formation and stabilization, emphasizing the central importance of fibrinogen-binding peptides in maintaining vascular integrity.

Implications for Thrombotic Disease and Antithrombotic Strategies

Thrombotic diseases, including atherothrombosis and stroke, represent the leading cause of death in the Western world, underscoring the significant need for new diagnostic agents and therapies targeting abnormal fibrin formation . Aberrant fibrin clot formation is associated with thrombotic disease and is initiated by the proteolysis of fibrinogen by thrombin and subsequent fibrin polymerization . Fibrin, being abundant in thrombi (20–200 μM) and inexorably linked to thrombosis, serves as an excellent marker for diagnostic imaging and targeted therapy .

Fibrinogen-binding peptides offer considerable promise as antithrombotic agents due to their ability to interfere with specific interactions in the clotting cascade. Peptides like glycyl-L-prolyl-L-arginyl-L-proline that inhibit fibrin polymerization could potentially serve as therapeutic agents to prevent pathological clot formation . Additionally, the conjugation of thrombin inhibitors or factor Xa inhibitors to fibrin-targeting peptides has demonstrated improved specificity and efficacy, suggesting that this approach may yield more potent and safer antithrombotic agents . By targeting specific molecular interactions while sparing others, these peptide-based approaches could potentially offer advantages over current antithrombotic strategies in terms of reduced bleeding risk while maintaining efficacy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator